Zotiraciclib (SB1317) is a synthetic, low molecular weight, orally active, multi-kinase inhibitor. [, ] It exhibits a unique spectrum of kinase activity, primarily targeting cyclin-dependent kinases (CDKs), Janus kinase 2 (JAK2), and FMS-like tyrosine kinase 3 (FLT3). [, ] This selectivity makes it a promising candidate for research in hematological malignancies and potentially solid tumors. [, , ]
Zotiraciclib is an investigational small molecule compound currently under clinical evaluation for its potential therapeutic applications in oncology, particularly in treating high-grade gliomas and other malignancies characterized by specific genetic mutations. It primarily functions as a selective inhibitor of cyclin-dependent kinases, specifically targeting cyclin-dependent kinase 2 and cyclin-dependent kinase 9, which play crucial roles in cell cycle regulation and transcriptional control.
Zotiraciclib was developed as part of ongoing research into targeted cancer therapies, with significant contributions from various academic and pharmaceutical institutions. The compound is also known by its developmental code TG02 and has been evaluated in multiple clinical trials, including those focusing on its combination with temozolomide, a standard chemotherapeutic agent for glioblastoma.
The synthesis of zotiraciclib involves complex organic chemistry techniques aimed at creating a compound that can effectively inhibit specific kinases. Although detailed proprietary synthesis methods are not publicly disclosed, general strategies for synthesizing similar compounds typically include:
Zotiraciclib has a defined chemical structure characterized by the following properties:
Zotiraciclib undergoes various chemical reactions that are crucial for its biological activity:
The primary mechanism of action of zotiraciclib involves the inhibition of cyclin-dependent kinases, which are essential for cell cycle progression. By blocking these kinases:
Zotiraciclib exhibits several notable physical and chemical properties:
These properties influence the drug's bioavailability and distribution within the body.
Zotiraciclib is primarily being investigated for its use in treating:
The ongoing research aims to establish zotiraciclib's efficacy and safety profile while exploring its potential role in personalized medicine approaches for various cancer types.
Zotiraciclib (ZTR) primarily functions as a potent cyclin-dependent kinase 9 (CDK9) inhibitor. CDK9, the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb), phosphorylates the carboxy-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) at serine 2 (Ser2). This phosphorylation event is essential for the release of promoter-proximally paused RNA Pol II into productive elongation [2] [7]. ZTR binds to CDK9’s ATP-binding site, inhibiting its kinase activity and reducing RNA Pol II CTD phosphorylation. Consequently, this disrupts the transcription of short-lived oncoproteins (e.g., c-MYC, MCL-1), which are critical for tumor cell survival and proliferation [1] [3]. In glioblastoma models, ZTR treatment diminished phosphorylation at Thr806 in the carboxy-terminal repeat (CTR1) of SPT5—a CDK9 substrate and RNA Pol II processivity factor—thereby stalling transcriptional elongation [4] [7].
Table 1: Key Phosphorylation Targets of CDK9 Inhibited by Zotiraciclib
Target Protein | Phosphorylation Site | Functional Consequence | Biological Impact |
---|---|---|---|
RNA Pol II | CTD Ser2 | Pause release of RNA Pol II | Suppression of oncogene transcription (c-MYC/MCL1) |
SPT5 | Thr806 (CTR1) | Loss of RNA Pol II processivity | Transcriptional arrest |
SPT5 | Ser666 (KOW4-5 linker) | Attenuated promoter-proximal pausing | Redistribution of paused RNA Pol II |
Beyond CDK9, ZTR exhibits multi-kinase inhibitory activity. It suppresses PIM kinases (PIM1/2/3), FMS-like tyrosine kinase 3 (FLT3), and Janus kinase 2 (JAK2) at nanomolar concentrations [3] [6]. PIM kinases stabilize c-MYC and regulate mitochondrial metabolism, making them critical for cancer cell adaptation to stress. In IDH-mutant gliomas, ZTR-induced PIM inhibition synergizes with CDK9 blockade to exacerbate metabolic crisis. FLT3 and JAK2 inhibition further disrupts survival signaling in hematopoietic malignancies, though solid tumors like gliomas are primarily affected via PIM/CDK9 crosstalk [3] [8]. Kinase profiling assays confirm ZTR’s nM-level affinity for these targets, positioning it as a polypharmacological agent [6].
Table 2: Zotiraciclib’s Kinase Inhibition Profile
Kinase Target | Primary Function | IC₅₀ (nM) | Oncogenic Role |
---|---|---|---|
CDK9 | RNA Pol II CTD phosphorylation | 10–50 | Sustains oncoprotein transcription |
PIM1/2/3 | Mitochondrial metabolism, c-MYC stability | 5–20 | Supports redox balance, cell survival |
FLT3 | Proliferation signaling | 13–80 | Drives leukemia pathogenesis |
JAK2 | Cytokine receptor signaling | 50–100 | Promotes tumor immune evasion |
ZTR triggers catastrophic mitochondrial failure in glioma cells. By inhibiting CDK9, it suppresses transcription of nuclear-encoded mitochondrial electron transport chain (ETC) components. Concurrent PIM kinase inhibition reduces oxidative phosphorylation (OXPHOS) efficiency. This dual action collapses mitochondrial membrane potential (ΔΨm), elevates reactive oxygen species (ROS), and depletes cellular ATP pools [1] [3]. In IDH-wildtype glioblastoma models, ATP levels dropped by >70% within 6 hours of ZTR exposure, inducing irreversible energy stress and necrotic death [3]. The drug’s ability to penetrate the blood-brain barrier allows direct targeting of these effects in intracranial tumors, as evidenced by reduced ATP and increased γ-H2AX (a DNA damage marker) in xenograft models [3] [8].
IDH-mutant gliomas exhibit heightened sensitivity to ZTR due to their unique metabolic vulnerabilities. Mutant IDH enzymes produce 2-hydroxyglutarate (2-HG), which consumes NADPH and impairs antioxidant responses. ZTR exacerbates this by suppressing NAD⁺ biosynthesis via transcriptional inhibition. CDK9 blockade reduces expression of nicotinamide phosphoribosyltransferase (NAMPT)—a key NAD⁺ salvage enzyme—while PIM inhibition disrupts mitochondrial NAD⁺ shuttling [3] [6]. This depletes NAD⁺ pools, impairing glycolysis and OXPHOS. In patient-derived IDH-mutant glioma cells, ZTR reduced NAD⁺ by 60% and synergized with the oncometabolite 2-HG to induce oxidative stress. Notably, IDH-mutant cells showed 2–5-fold lower IC₅₀ values than IDH-wildtype counterparts, supporting selective metabolic toxicity [3].
Table 3: Metabolic Effects of Zotiraciclib in Glioma Subtypes
Parameter | IDH-Wildtype Glioblastoma | IDH-Mutant Glioma | Mechanistic Basis |
---|---|---|---|
ATP Depletion | ~70% reduction | ~85% reduction | ETC complex loss + OXPHOS suppression |
NAD⁺ Reduction | ~30% reduction | ~60% reduction | NAMPT transcriptional suppression |
Mitochondrial Stress | Moderate ROS increase | Severe ROS accumulation | Synergy with mutant IDH-induced redox imbalance |
In Vivo Efficacy | Modest survival benefit | Significant PFS improvement | Selective metabolic vulnerability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7